molecular formula C26H19F6NO4 B8062188 (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B8062188
M. Wt: 523.4 g/mol
InChI Key: WQVLWQFLFKGAKH-QFIPXVFZSA-N
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Description

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl-substituted phenyl group and a fluorenylmethoxycarbonyl-protected amino acid, making it an interesting subject for research in organic chemistry and related disciplines.

Properties

IUPAC Name

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F6NO4/c27-25(28,29)15-9-14(10-16(12-15)26(30,31)32)11-22(23(34)35)33-24(36)37-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,33,36)(H,34,35)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVLWQFLFKGAKH-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Protected Amino Acid: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: The next step involves the introduction of the trifluoromethyl-substituted phenyl group through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the trifluoromethyl-substituted phenyl group and the Fmoc-protected amino acid.

    Deprotection and Final Purification: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, followed by purification of the product using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the fluorenylmethoxycarbonyl moiety, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid depends on its specific application. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain targets, while the fluorenylmethoxycarbonyl moiety can provide steric hindrance and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(tert-butoxycarbonylamino)propanoic acid: This compound has a tert-butoxycarbonyl (Boc) protecting group instead of the fluorenylmethoxycarbonyl group.

    (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(benzyloxycarbonylamino)propanoic acid: This compound has a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The presence of the fluorenylmethoxycarbonyl group in (2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different protecting groups.

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